N-(3-Amino-4-chlorophenyl)acetamide, CAS 51867-83-5, is a substituted aromatic acetanilide that serves as a critical intermediate in the synthesis of specialized organic molecules. Its specific arrangement of amino, chloro, and acetamido groups on the phenyl ring is not arbitrary; it provides a defined pattern of reactivity and imparts specific electronic properties essential for producing high-performance azo dyes, pigments, and other functional materials where color, stability, and purity are procurement-critical parameters.
Substituting N-(3-Amino-4-chlorophenyl)acetamide with its non-chlorinated analog, N-(3-aminophenyl)acetamide, or other positional isomers, is a critical process failure. The presence and position of the chlorine atom fundamentally alter the compound's electronic properties and physical behavior. This change directly impacts reaction kinetics in diazotization-coupling processes and modifies the final chromophore's absorption spectrum, leading to significant color shifts. Furthermore, the substantial difference in melting point between the target compound and its des-chloro analog necessitates distinct process parameters for handling, purification, and formulation, making them non-interchangeable in controlled manufacturing workflows.
N-(3-Amino-4-chlorophenyl)acetamide exhibits a significantly higher melting point compared to its direct non-chlorinated analog, N-(3-aminophenyl)acetamide. Authoritative sources report the melting point of the target compound to be approximately 172-174°C, whereas the comparator, N-(3-aminophenyl)acetamide, melts at a much lower 86-88°C.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 172-174 °C |
| Comparator Or Baseline | N-(3-aminophenyl)acetamide: 86-88 °C |
| Quantified Difference | ≈86 °C higher melting point |
| Conditions | Standard atmospheric pressure. |
This large thermal window provides a significant advantage in melt processing, purification by recrystallization, and formulation, reducing the risk of decomposition and enabling more robust and reproducible manufacturing protocols.
The electron-withdrawing nature of the chlorine atom at the para-position to the acetamido group modifies the electronic structure of the resulting chromophore. This substitution pattern is known to induce a bathochromic (red) shift in the maximum absorption wavelength (λmax) of azo dyes derived from it, compared to dyes made from the non-chlorinated N-(3-aminophenyl)acetamide. This effect is critical for tuning dyes to achieve specific, deeper shades which are inaccessible with the des-chloro analog.
| Evidence Dimension | Wavelength of Maximum Absorbance (λmax) |
| Target Compound Data | Causes a bathochromic (red) shift in the final dye product. |
| Comparator Or Baseline | Dyes from N-(3-aminophenyl)acetamide exhibit a more hypsochromic (blue-shifted) λmax. |
| Quantified Difference | Qualitatively results in deeper, red-shifted colors. |
| Conditions | In diazotization-coupling reactions to form azo dyes. |
For applications requiring specific color targets (e.g., in textiles, inks, and imaging), this compound is the correct choice to access a color space that its non-chlorinated counterpart cannot achieve.
The utility of N-(3-Amino-4-chlorophenyl)acetamide as a key building block is established in patent literature for complex organic synthesis. For example, it has been cited as an essential intermediate in the synthesis of C.I. Pigment Yellow 93. Its specific structure is also leveraged in the synthesis of scaffolds for biologically active molecules, where the chloro-substituent can serve as a key interaction point or a handle for further chemical modification.
| Evidence Dimension | Precursor Suitability |
| Target Compound Data | Documented use as a key intermediate for specific, named high-performance pigments and pharmaceutical scaffolds. |
| Comparator Or Baseline | General-purpose aniline derivatives which may not provide the required final properties. |
| Quantified Difference | Not applicable (qualitative evidence of utility). |
| Conditions | Multi-step organic synthesis for industrial pigments and research-stage pharmaceuticals. |
Procuring this specific compound provides a direct, documented route to established high-value products, de-risking process development compared to using a less-proven or unsuitable starting material.
This compound is the precursor of choice when the synthetic target is an azo dye or pigment requiring a specific shade in the yellow, orange, or red spectrum. The chloro-substituent provides a reliable method to achieve deeper colors compared to analogs lacking this feature, making it ideal for applications in performance inks, plastics, and textile dyeing where precise color matching is critical.
The compound's high melting point and thermal stability make it a suitable building block for monomers intended for high-performance polymers. Its defined thermal behavior ensures processability and stability during polymerization and subsequent material processing steps where elevated temperatures are required.
In the synthesis of novel pharmaceutical candidates, the chloro- and amino- groups on this molecule offer distinct reactive sites for further elaboration. The chlorine atom, in particular, can be used to modulate pharmacokinetic properties or serve as a vector for subsequent cross-coupling reactions, making this a valuable starting material for library synthesis.
Irritant